1-[4-(4-methylphenoxy)butyl]pyrrolidine
Overview
Description
1-[4-(4-methylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C15H23NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a butyl chain substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylphenoxy)butyl]pyrrolidine typically involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-methylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Products may include 4-(4-methylphenoxy)butanoic acid or 4-(4-methylphenoxy)butanone.
Reduction: Products may include 4-(4-methylphenoxy)butanol or 4-(4-methylphenoxy)butylamine.
Substitution: Products may include 4-(4-nitrophenoxy)butylpyrrolidine or 4-(4-bromophenoxy)butylpyrrolidine.
Scientific Research Applications
1-[4-(4-methylphenoxy)butyl]pyrrolidine has a range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a ligand in receptor binding studies or as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-methylphenoxy)butyl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The phenoxy group can further contribute to the compound’s overall binding properties and biological activity.
Comparison with Similar Compounds
1-[4-(4-methylphenoxy)butyl]pyrrolidine can be compared with other similar compounds, such as:
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine: This compound features a chloro substituent on the phenoxy group, which can alter its reactivity and biological activity.
1-[4-(4-methoxyphenoxy)butyl]pyrrolidine: The methoxy group can influence the compound’s electronic properties and reactivity.
1-[4-(4-nitrophenoxy)butyl]pyrrolidine: The nitro group can significantly impact the compound’s chemical and biological properties due to its electron-withdrawing nature.
Properties
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14-6-8-15(9-7-14)17-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTENYUBRKABRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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